2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide is a synthetic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of fluorophenyl groups, and the attachment of the thiophene moiety. Common reagents used in these reactions include fluorobenzene, piperazine, and thiophene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved could include signal transduction, neurotransmitter release, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide: A similar compound with slight variations in the chemical structure.
Piperazine derivatives: Compounds with a piperazine core, often studied for their pharmacological properties.
Thiophene derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of fluorophenyl, piperazine, and thiophene moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H27F2N3OS |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]acetamide |
InChI |
InChI=1S/C25H27F2N3OS/c1-18(28-24(31)17-19-4-6-20(26)7-5-19)25(23-3-2-16-32-23)30-14-12-29(13-15-30)22-10-8-21(27)9-11-22/h2-11,16,18,25H,12-15,17H2,1H3,(H,28,31) |
InChI Key |
SBACLNAHGAEYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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